molecular formula C8H16N2O3S B1340676 Methionylalanine CAS No. 3061-96-9

Methionylalanine

Cat. No.: B1340676
CAS No.: 3061-96-9
M. Wt: 220.29 g/mol
InChI Key: JHKXZYLNVJRAAJ-UHFFFAOYSA-N
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Description

Methionylalanine is a dipeptide composed of the amino acids methionine and alanine It is formed through a peptide bond between the carboxyl group of methionine and the amino group of alanine

Biochemical Analysis

Cellular Effects

Methionylalanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported that dipeptides like this compound can have physiological or cell-signaling effects, although most are intermediates in amino acid degradation pathways . This compound can modulate cell function by affecting the availability of its constituent amino acids, methionine and alanine, which are essential for protein synthesis and other metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It can bind to enzymes involved in its metabolism, such as aminopeptidases, which hydrolyze the peptide bond. This compound may also influence gene expression by modulating the levels of methionine, a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in DNA and protein methylation . These interactions can lead to changes in cellular signaling and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is subject to enzymatic hydrolysis, which can affect its concentration and activity in vitro and in vivo. Long-term studies have shown that dipeptides can have varying effects on cellular function depending on their stability and the duration of exposure . Understanding these temporal effects is important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that dipeptides can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant physiological changes . At high doses, this compound may exhibit toxic or adverse effects, such as disruptions in amino acid metabolism and cellular stress responses. These dosage-dependent effects are critical for determining safe and effective levels for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein synthesis and degradation. It can be hydrolyzed by aminopeptidases to release methionine and alanine, which are further metabolized through their respective pathways . Methionine is a key component of the methionine cycle, which is involved in the synthesis of SAM and the transsulfuration pathway leading to cysteine synthesis . These pathways are essential for maintaining cellular homeostasis and metabolic flux.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of this compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound can influence its availability for metabolic processes and its overall physiological effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm or organelles, through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound is available where it is needed for specific biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionylalanine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Activation of Methionine: Methionine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Coupling Reaction: The activated methionine is then coupled to the alanine residue on the resin under mild conditions.

    Cleavage and Purification: The final dipeptide is cleaved from the resin using a suitable cleavage reagent, such as trifluoroacetic acid (TFA), and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between methionine and alanine. This method can be more efficient and environmentally friendly compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: Methionylalanine can undergo various chemical reactions, including:

    Oxidation: Methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.

    Reduction: Reduction of methionine sulfoxide back to methionine can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired substitution.

Major Products:

    Oxidation Products: Methionine sulfoxide, methionine sulfone.

    Reduction Products: Methionine (from methionine sulfoxide).

    Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Methionylalanine has several applications in scientific research:

    Biochemistry: Used as a model compound to study peptide bond formation and stability.

    Pharmaceuticals: Potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.

    Industrial Processes: Employed in the production of specialized peptides for various industrial applications.

    Biology: Utilized in studies of protein structure and function, as well as in the investigation of enzymatic processes involving peptides.

Comparison with Similar Compounds

Methionylalanine can be compared to other dipeptides such as:

    Glycylalanine: Composed of glycine and alanine, it is simpler and lacks the sulfur-containing side chain of methionine.

    Alanylglycine: Composed of alanine and glycine, it also lacks the sulfur-containing side chain.

    Methionylglycine: Similar to this compound but with glycine instead of alanine.

Uniqueness of this compound:

    Sulfur-Containing Side Chain: The presence of the sulfur-containing methionine residue makes this compound unique, as it can participate in redox reactions and form disulfide bonds.

Properties

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKXZYLNVJRAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564956
Record name Methionylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028966
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3061-96-9
Record name Methionylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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